![molecular formula C22H22N2O B1241562 ABT-239](/img/structure/B1241562.png)
ABT-239
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-239 is a potent and selective histamine H3 receptor antagonist developed by Abbott. It has stimulant and nootropic effects and has been investigated for its potential in treating attention deficit hyperactivity disorder, Alzheimer’s disease, and schizophrenia . This compound is more active at the human histamine H3 receptor than comparable agents such as thioperamide, ciproxifan, and cipralisant .
Preparation Methods
The synthesis of ABT-239 involves several steps, starting from commercially available 4’-hydroxy-biphenyl-4-carbonitrile. The process includes a highly selective monoiodination of a phenol, followed by a palladium-catalyzed cross-coupling reaction with butyn-3-ol to form benzofuran. The overall yield of this synthesis is approximately 40% . This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
ABT-239 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the benzofuran and benzonitrile moieties.
Common reagents used in these reactions include palladium catalysts, iodine, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
ABT-239 exhibits high affinity for H3 receptors, both in rat and human models, with pK(i) values of 8.9 and 9.5, respectively. It functions as a nonimidazole antagonist, significantly blocking central H3R activity, which is crucial for regulating neurotransmitter release in brain regions associated with cognition, such as the cerebral cortex and hippocampus .
Case Studies
- Stress-Induced Memory Impairments : In a study involving chronically stressed rats, pre-treatment with this compound resulted in significant improvements in spatial memory as assessed by the Morris Water Maze (MWM) test. Stressed animals showed enhanced performance after receiving this compound compared to controls, suggesting its efficacy in reversing stress-induced cognitive decline .
- Fetal Ethanol Exposure : Another study demonstrated that this compound could mitigate learning deficits associated with fetal ethanol exposure. The compound improved synaptic plasticity and learning outcomes in animal models subjected to ethanol during gestation, indicating its potential utility in addressing fetal alcohol spectrum disorders .
Therapeutic Implications
Given its pharmacological profile and cognitive-enhancing properties, this compound shows promise for treating a range of neuropsychiatric disorders:
- Schizophrenia : In models of schizophrenia, this compound improved prepulse inhibition deficits and attenuated hyperactivity induced by methamphetamine, suggesting its potential application in managing symptoms of this disorder .
- Alzheimer's Disease : The ability of this compound to enhance cholinergic signaling may also position it as a candidate for Alzheimer's treatment, where cholinergic dysfunction is a hallmark of the disease .
Data Tables
Mechanism of Action
ABT-239 acts as an inverse agonist at the histamine H3 receptor, which is a G-protein-coupled receptor. By binding to this receptor, this compound inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and gamma-aminobutyric acid . This inhibition leads to increased wakefulness and improved cognitive functions .
Comparison with Similar Compounds
ABT-239 is compared with other histamine H3 receptor antagonists such as thioperamide, ciproxifan, and cipralisant. While all these compounds target the same receptor, this compound is noted for its higher activity and selectivity at the human histamine H3 receptor . Additionally, this compound has shown promising results in preclinical studies for enhancing cognition and attention .
Similar compounds include:
- Thioperamide
- Ciproxifan
- Cipralisant
- Pitolisant
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[2-[2-(2-methylpyrrolidin-1-yl)ethyl]-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3 |
InChI Key |
KFHYZKCRXNRKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N |
Synonyms |
(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile 4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile ABT 239 ABT-239 ABT239 benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.